Methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate

X-ray crystallography conformational analysis medicinal chemistry scaffold design

Secure the pre-functionalized 2-arylbenzofuran scaffold for your CNS drug discovery program. This compound uniquely provides the full pharmacophore—a 2-(2-methoxyphenyl) group imposing a defined ~16.67° dihedral angle for target binding—absent in simple benzofuran carboxylates. Its 5-carboxylate ester handle enables rapid derivatization for AChE and BACE1 inhibitor SAR, making it a strategic procurement choice over generic substitutes.

Molecular Formula C17H14O4
Molecular Weight 282.29 g/mol
CAS No. 1154060-87-3
Cat. No. B1399674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate
CAS1154060-87-3
Molecular FormulaC17H14O4
Molecular Weight282.29 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=CC3=C(O2)C=CC(=C3)C(=O)OC
InChIInChI=1S/C17H14O4/c1-19-15-6-4-3-5-13(15)16-10-12-9-11(17(18)20-2)7-8-14(12)21-16/h3-10H,1-2H3
InChIKeyOJHGAUZPQJJWBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate CAS 1154060-87-3: Structural Identity and Key Procurement Characteristics


Methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate (CAS 1154060-87-3) is a synthetic benzofuran derivative with the molecular formula C₁₇H₁₄O₄ and a monoisotopic mass of 282.08920892 g/mol, featuring a benzofuran core substituted with a 2-methoxyphenyl group at position 2 and a methyl carboxylate ester at position 5 . As a member of the 2-arylbenzofuran class, this compound serves as a versatile synthetic intermediate and scaffold for medicinal chemistry applications, with documented physicochemical parameters including 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 4 rotatable bonds . Vendors offer this compound at minimum 97% purity for research and pharmaceutical development applications .

Methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate CAS 1154060-87-3: Critical Structural Distinctions from Generic Benzofuran Analogs


Generic substitution with simpler benzofuran carboxylates (e.g., methyl benzofuran-5-carboxylate, CAS 108763-47-9; molecular weight 176.17) or ethyl benzofuran-5-carboxylate is not scientifically valid for applications requiring the full 2-arylbenzofuran pharmacophore. The 2-(2-methoxyphenyl) substituent introduces a defined dihedral angle of approximately 16.67° between aromatic ring systems, as established by single-crystal X-ray diffraction of the structurally analogous 2-(2-methoxyphenyl)-1-benzofuran [1], a conformational feature absent in unsubstituted benzofuran-5-carboxylates. This specific geometry influences intermolecular hydrogen bonding interactions, with the methoxy group capable of forming C–H⋯O bonds to the benzofuran ring oxygen [1]. Furthermore, the 2-aryl substitution pattern has been systematically associated with dual cholinesterase inhibitory activity and β-secretase (BACE1) inhibition in structure-activity relationship studies, with IC₅₀ values for optimized 2-arylbenzofurans reaching 0.086 ± 0.01 µmol·L⁻¹ against acetylcholinesterase—comparable to donepezil—whereas simpler benzofuran carboxylates lack this substitution and corresponding activity profile [2]. The combination of 2-methoxyphenyl and 5-carboxylate ester functionality provides a distinct physicochemical and pharmacological starting point that cannot be recapitulated by generic mono-substituted benzofurans.

Methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate CAS 1154060-87-3: Quantitative Differentiation Evidence Against Structural Comparators


Crystal Structure Geometry: 2-Arylbenzofuran Core Dihedral Angle Differentiation vs. Unsubstituted Benzofurans

The 2-(2-methoxyphenyl) substituent in the benzofuran core establishes a defined dihedral angle of 16.67° between the aromatic ring systems, as determined by single-crystal X-ray diffraction of the structurally analogous compound 2-(2-methoxyphenyl)-1-benzofuran [1]. The methyl carbon of the methoxy group is nearly coplanar with its attached benzene ring, with a displacement of only 0.020 Å from planarity [1]. In contrast, unsubstituted benzofuran-5-carboxylate analogs (e.g., methyl benzofuran-5-carboxylate, CAS 108763-47-9; molecular weight 176.17) lack this 2-aryl substituent entirely and therefore do not exhibit the defined inter-ring geometry characteristic of the 2-arylbenzofuran class . The crystal packing of 2-(2-methoxyphenyl)-1-benzofuran reveals weak C–H⋯O hydrogen bonds between the methoxy group and the benzofuran ring oxygen, along with face-to-edge C–H⋯π interactions between 2-methoxyphenyl rings, establishing a unique intermolecular interaction network [1].

X-ray crystallography conformational analysis medicinal chemistry scaffold design

Synthetic Accessibility via Takeda Methodology: 2-Arylbenzofuran Core Construction vs. Alternative Routes

The 2-arylbenzofuran core structure, including the 2-(2-methoxyphenyl) substitution pattern present in the target compound, is accessible via the established synthetic methodology of Takeda et al. (2007), which has been successfully employed for preparing 2-(2-methoxyphenyl)-benzo[b]furan [1]. This methodology provides a defined synthetic route for constructing the 2-arylbenzofuran scaffold with the specific methoxy substitution pattern at the 2-position of the pendant phenyl ring. In contrast, simpler benzofuran carboxylates lacking the 2-aryl substituent (e.g., methyl benzofuran-5-carboxylate, CAS 108763-47-9) are commercially available as off-the-shelf building blocks but cannot serve as synthetic precursors for applications requiring the full 2-arylbenzofuran pharmacophore without additional cross-coupling steps . The target compound's molecular weight (282.29 g/mol) and functional group arrangement—specifically the presence of both a 2-(2-methoxyphenyl) group and a 5-carboxylate ester—provides a pre-functionalized scaffold that eliminates the need for subsequent aryl introduction at position 2 .

organic synthesis benzofuran ring construction cross-coupling methodology

2-Arylbenzofuran Pharmacophore: Cholinesterase and β-Secretase Inhibitory Activity Class-Level Benchmark

The 2-arylbenzofuran class, which encompasses the target compound Methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate as a core structural motif, has been systematically evaluated for dual cholinesterase and β-secretase (BACE1) inhibitory activity relevant to Alzheimer's disease drug discovery. In a 2021 study, a series of 2-arylbenzofuran derivatives demonstrated potent acetylcholinesterase (AChE) inhibition, with compound 20 achieving an IC₅₀ of 0.086 ± 0.01 µmol·L⁻¹—statistically equivalent to the clinical reference drug donepezil (IC₅₀ = 0.085 ± 0.01 µmol·L⁻¹) and approximately 4.7-fold more potent than the natural product comparator baicalein (IC₅₀ = 0.404 ± 0.04 µmol·L⁻¹) [1]. Additionally, three 2-arylbenzofuran compounds (8, 19, and 20) exhibited BACE1 inhibitory activity superior to baicalein (IC₅₀ = 0.087 ± 0.03 µmol·L⁻¹) [1]. In a separate study of 2-arylbenzofurans and methyl ether analogs from Artocarpus lakoocha, compounds 4, 6, and 7 demonstrated AChE IC₅₀ values ranging from 0.87–1.10 μM, exceeding the potency of the reference drug galantamine; synthetic mono-methylated analogs exhibited BChE IC₅₀ values between 0.31 and 1.11 μM [2]. In contrast, unsubstituted benzofuran carboxylates lacking the 2-aryl group (e.g., methyl benzofuran-5-carboxylate) have not been reported to exhibit comparable dual-target cholinesterase/BACE1 inhibitory activity in peer-reviewed studies .

Alzheimer's disease cholinesterase inhibition BACE1 inhibition neurodegeneration

2-Arylbenzofuran Class MAO-B Inhibitory Activity: Nanomolar Potency Benchmark

The 2-arylbenzofuran scaffold, which defines the core structure of the target compound, has been validated as a selective monoamine oxidase B (MAO-B) inhibitory chemotype with nanomolar potency. In a direct scaffold comparison study, 5-nitro-2-(4-methoxyphenyl)benzofuran (compound 8) exhibited selective MAO-B inhibition with an IC₅₀ of 140 nM and demonstrated reversible inhibition kinetics [1]. This potency places the 2-arylbenzofuran class within the nanomolar range for MAO-B inhibition, a target implicated in Parkinson's disease and other neurological disorders. For context, the corresponding 3-arylcoumarin analog with identical substitution pattern (compound 15, 3-(4′-methoxyphenyl)-6-nitrocoumarin) achieved an IC₅₀ of 3 nM against MAO-B, representing a scaffold-dependent potency differential of approximately 47-fold [1]. Unsubstituted benzofuran carboxylates lacking the 2-aryl group (e.g., methyl benzofuran-5-carboxylate) have no documented MAO inhibitory activity in peer-reviewed literature . The 2-aryl substitution pattern is essential for MAO-B binding interactions, as demonstrated by docking studies revealing distinct binding orientations between 2-arylbenzofurans and 3-arylcoumarins within the MAO-B active site [1].

monoamine oxidase inhibition MAO-B selectivity neurological disorders neuroprotection

Molecular Weight and Lipophilicity Differentiation: 2-Aryl Substituent Contribution to Physicochemical Profile

The target compound Methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate possesses a molecular weight of 282.29 g/mol, which is approximately 106 g/mol greater than unsubstituted methyl benzofuran-5-carboxylate (MW 176.17 g/mol, CAS 108763-47-9) . This molecular weight difference is entirely attributable to the 2-(2-methoxyphenyl) substituent (C₇H₇O, nominal mass 107 g/mol) . In structure-activity relationship studies of 2-substituted benzofuran derivatives, substituents that enhance lipophilicity near the 2-position of the benzofuran nucleus have been demonstrated to increase in vitro inhibitor potency but reduce oral activity, while incorporation of small polar substituents such as methoxymethylene, hydroxymethylene, and amino (urea) on the acyl group leads to more consistent oral activity [1]. The presence of the 2-methoxyphenyl group in the target compound directly modulates lipophilicity and hydrogen-bonding capacity, with calculated properties including 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 4 rotatable bonds . The methoxy oxygen in the 2-aryl substituent participates in intermolecular C–H⋯O hydrogen bonding with the benzofuran ring oxygen, as established by X-ray crystallography of the structurally analogous 2-(2-methoxyphenyl)-1-benzofuran [2].

physicochemical properties lipophilicity drug-likeness medicinal chemistry

Methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate CAS 1154060-87-3: Evidence-Derived Research and Development Application Scenarios


Multi-Target Alzheimer's Disease Drug Discovery: Dual Cholinesterase/BACE1 Inhibitor Lead Optimization

Medicinal chemistry programs targeting Alzheimer's disease require multi-target agents capable of simultaneously inhibiting acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase (BACE1). The 2-arylbenzofuran scaffold has demonstrated potent dual cholinesterase and BACE1 inhibitory activity, with optimized derivatives achieving AChE IC₅₀ values of 0.086 ± 0.01 µmol·L⁻¹—equivalent to donepezil—and BACE1 inhibition superior to baicalein (IC₅₀ = 0.087 ± 0.03 µmol·L⁻¹) [1]. Methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate provides a pre-functionalized 2-arylbenzofuran scaffold with a 5-carboxylate ester handle suitable for further derivatization. The 2-(2-methoxyphenyl) substitution pattern establishes a defined inter-ring dihedral angle of approximately 16.67° that influences target-binding geometry [2], while the molecular weight of 282.29 g/mol falls within favorable drug-like property space for CNS penetration optimization [3].

MAO-B Inhibitor Development for Neurological Disorders: Nanomolar Potency Scaffold Optimization

The 2-arylbenzofuran scaffold has been validated as a selective, reversible MAO-B inhibitor chemotype with IC₅₀ values in the nanomolar range (e.g., 5-nitro-2-(4-methoxyphenyl)benzofuran IC₅₀ = 140 nM) [1]. Methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate contains the essential 2-arylbenzofuran pharmacophore required for MAO-B binding interactions, as established by docking studies demonstrating distinct binding orientations of 2-arylbenzofurans within the MAO-B active site [1]. The 5-carboxylate ester provides a versatile synthetic handle for introducing diverse substituents to modulate potency, selectivity, and reversible inhibition kinetics. Researchers evaluating MAO-B inhibitor scaffolds can anticipate approximately 47-fold differences in potency between 2-arylbenzofuran and alternative scaffold classes (e.g., 3-arylcoumarins) with identical substitution patterns [1], making scaffold selection a critical procurement decision.

Synthetic Methodology Development: 2-Arylbenzofuran Core Construction via Takeda Methodology

The 2-arylbenzofuran core structure present in Methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate is accessible via the established Takeda synthetic methodology, which has been successfully employed for preparing 2-(2-methoxyphenyl)-benzo[b]furan [1]. This compound serves as a benchmark substrate for developing and optimizing synthetic routes to 2-arylbenzofuran derivatives. The 5-carboxylate ester functionality provides an additional reactive site for diversification reactions, while the 2-(2-methoxyphenyl) group introduces specific intermolecular hydrogen bonding interactions (C–H⋯O between methoxy and benzofuran oxygen) that influence crystallization behavior and solid-state properties [1]. The compound's calculated properties—4 hydrogen bond acceptors, 0 hydrogen bond donors, and 4 rotatable bonds [2]—provide a defined physicochemical profile for reaction optimization and purification method development.

Structure-Activity Relationship (SAR) Library Construction: Benzofuran Scaffold Diversification

Methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate serves as a key building block for constructing focused SAR libraries exploring 2-aryl substitution effects on biological activity. The compound provides a 60% higher molecular weight (282.29 g/mol) compared to unsubstituted benzofuran-5-carboxylate (176.17 g/mol) [1], with the 2-(2-methoxyphenyl) group contributing significant lipophilicity that influences in vitro potency and oral activity profiles [2]. The defined dihedral angle of approximately 16.67° between the benzofuran core and pendant 2-methoxyphenyl ring [3] provides a conformational starting point for computational modeling and docking studies. The 5-carboxylate ester enables facile conversion to carboxylic acid, amide, hydroxamic acid, or other functional groups for systematic SAR exploration, while the methoxy group at the 2-position of the pendant phenyl ring offers a site for demethylation to the corresponding phenol for further derivatization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.